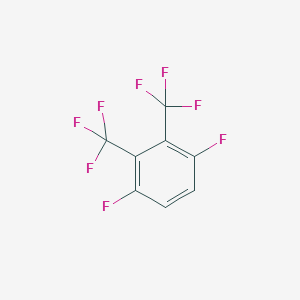![molecular formula C5H9BO4 B12835314 [(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid CAS No. 857284-85-6](/img/structure/B12835314.png)
[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted butenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid typically involves the reaction of a suitable boronic ester with a methoxy-substituted butenone precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.
Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding alcohol.
Substitution: Various biaryl compounds or other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid
- (Z)-(1,1,1-Trifluorobut-2-en-2-yl)boronic acid
- (Z)-(1,1,1-Trifluoropent-2-en-2-yl)boronic acid
Uniqueness
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid is unique due to its methoxy-substituted butenone structure, which imparts specific reactivity and selectivity in chemical reactions. This compound’s ability to participate in the Suzuki-Miyaura coupling with high efficiency makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
857284-85-6 |
|---|---|
Molekularformel |
C5H9BO4 |
Molekulargewicht |
143.94 g/mol |
IUPAC-Name |
[(Z)-1-methoxy-1-oxobut-2-en-2-yl]boronic acid |
InChI |
InChI=1S/C5H9BO4/c1-3-4(6(8)9)5(7)10-2/h3,8-9H,1-2H3/b4-3+ |
InChI-Schlüssel |
AGYTXQQHPSGTEC-ONEGZZNKSA-N |
Isomerische SMILES |
B(/C(=C/C)/C(=O)OC)(O)O |
Kanonische SMILES |
B(C(=CC)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)







![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
